2-propyl-1H-benzimidazol-4-ol
Description
2-Propyl-1H-benzimidazol-4-ol is a benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features a hydroxyl (-OH) substituent at the 4-position and a propyl (-CH₂CH₂CH₃) group at the 2-position of the benzimidazole core. This substitution pattern confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the propyl chain.
Properties
CAS No. |
113895-78-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-propyl-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C10H12N2O/c1-2-4-9-11-7-5-3-6-8(13)10(7)12-9/h3,5-6,13H,2,4H2,1H3,(H,11,12) |
InChI Key |
VWHZGBJBYSIHNO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1)C=CC=C2O |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC=C2O |
Synonyms |
Benzimidazol-4-ol, 2-propyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and chemical behaviors depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-propyl-1H-benzimidazol-4-ol with structurally related compounds:
Table 1: Key Properties of Selected Benzimidazole Derivatives
Key Findings:
Substituent Effects on Solubility: The hydroxyl group in this compound enhances polarity compared to non-polar analogs like omeprazole. However, its solubility remains low due to the hydrophobic propyl chain. In contrast, the butanoic acid derivative in exhibits pH-dependent solubility, increasing in basic conditions due to deprotonation of the carboxylic acid group .
Acidity and Reactivity :
- The hydroxyl group in this compound has a higher pKa (~9.5–10.5) compared to thiol-containing benzimidazoles (pKa ~6.8–7.5), making it less acidic. This difference influences reactivity in nucleophilic substitution or metal coordination.
The butanoic acid derivative in , with a bulky amino substituent, may act as a precursor for drug candidates targeting enzyme inhibition .
Synthetic Methodology :
- Alkaline hydrolysis (e.g., NaOH treatment) and pH adjustment, as described in , are common steps in benzimidazole synthesis. These methods likely apply to this compound, though optimization for propyl group stability may be required .
Structural and Crystallographic Insights
Crystallographic analysis using programs like SHELXL (part of the SHELX suite) is critical for determining the precise conformation of benzimidazole derivatives . For example, the propyl chain in this compound may adopt a gauche conformation to minimize steric hindrance, while the hydroxyl group participates in hydrogen bonding. Such structural details are essential for understanding intermolecular interactions in solid-state formulations.
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